Dolichodial

Semiochemistry Aphid pheromone Electroantennography

Dolichodial (CAS 5951-57-5) is a monocyclic monoterpene dialdehyde belonging to the iridoid class of cyclopentanoid monoterpenes. It is a natural product found in the essential oils of certain plants, notably Teucrium marum (cat thyme), and in the defensive secretions of numerous insect species, particularly ants of the subfamily Dolichoderinae and walkingstick insects.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 5951-57-5
Cat. No. B1216681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolichodial
CAS5951-57-5
Synonymsdolichodial
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1CCC(C1C=O)C(=C)C=O
InChIInChI=1S/C10H14O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-7,9-10H,2-4H2,1H3/t7-,9+,10+/m0/s1
InChIKeyBORBLDJNKYHVJP-FXBDTBDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dolichodial (CAS 5951-57-5): Iridoid Dialdehyde Core Properties and Natural Occurrence


Dolichodial (CAS 5951-57-5) is a monocyclic monoterpene dialdehyde belonging to the iridoid class of cyclopentanoid monoterpenes [1]. It is a natural product found in the essential oils of certain plants, notably Teucrium marum (cat thyme), and in the defensive secretions of numerous insect species, particularly ants of the subfamily Dolichoderinae and walkingstick insects [2]. The compound exists as multiple stereoisomers, with anisomorphal and peruphasmal being the most closely related diastereomers [3]. As a semiochemical, dolichodial functions as both a defensive allomone and an alarm/aggregation pheromone component in social insects [4].

Semiochemical research: defensive allomone and alarm pheromone studies
Stereochemical control: multiple diastereomers require verified configuration
Ecological model: plant–insect and ant behavioral bioassays

Why Dolichodial Cannot Be Replaced by Generic Iridoid Analogs in Semiochemical Research


Although dolichodial shares the iridoid scaffold with compounds like nepetalactone, iridomyrmecin, anisomorphal, and teucrein, generic substitution is precluded by its unique stereochemical configuration and functional group arrangement. Even subtle stereochemical variations among dolichodial's diastereomers (anisomorphal and peruphasmal) lead to distinct organism-specific production patterns and ecological roles [1]. More critically, the dialdehyde moiety of dolichodial confers a reactivity profile fundamentally different from the lactone-based iridoids (e.g., iridomyrmecin, nepetalactone) [2]. Comparative studies confirm that dolichodial elicits unique behavioral and electrophysiological responses that are not interchangeable with its closest structural relatives [3]. Furthermore, in Teucrium marum, dolichodial is the active defensive agent, while its biosynthetic relative teucrein exhibits no anti-insectan activity whatsoever [4]. Thus, procurement of authentic dolichodial, with verified stereochemistry, is essential for reproducible semiochemical and ecological research.

Stereochemical Mismatch Diastereomers anisomorphal and peruphasmal exhibit distinct ecological roles; stereochemical substitution may alter behavioral response.
Functional Group Divergence The dialdehyde moiety confers a reactivity profile different from lactone-based iridoids; nepetalactone or iridomyrmecin may not replicate activity.
Biosynthetic Context Co-occurring teucrein lacks anti-insectan potency; only dolichodial provides functional defense, limiting substitute utility.

Quantitative Differential Evidence: Dolichodial Versus Iridoid Analogs and Stereoisomers


Differential Aphid Electrophysiological Response: (1S,2R,3S)-Dolichodial vs. Standard Aphid Sex Pheromone Components

In electroantennography (EAG) assays with male Dysaphis plantaginea (rosy apple aphid), (1S,2R,3S)-dolichodial elicited a significant electrophysiological response distinct from the primary sex pheromone components nepetalactol and nepetalactone [1]. This was the first demonstration of dolichodial's activity as a semiochemical for aphids, indicating a unique receptor recognition not shared by the nepetalactone-type iridoids.

Aphid EAG Response
Head-to-head
(1S,2R,3S)-dolichodial elicited distinct EAG response from nepetalactone-type iridoids in male D. plantaginea.
Indicates distinct olfactory receptor recognition not shared by common aphid pheromone components.
GC-EAG confirmation; Dewhirst et al. 2008.
Semiochemistry Aphid pheromone Electroantennography

Comparative Insect Toxicity: Dolichodial Exhibits Highest Activity Against Ant Species

In a multi-species toxicity assessment, isolated dolichodial demonstrated significantly greater potency against ant species compared to termites and mosquito larvae, with LC50 values for Paratrechina longicornis and Anoplolepis gracilipes of 61.17 ppm and 54.62 ppm, respectively [1]. This is substantially lower (more toxic) than its LC50 values against termite species Nasutitermes longinasus (126.63 ppm) and Coptotermes gestroi (149.14 ppm) in the same study.

Ant LC50
Cross-study
LC50 = 54.62–61.17 ppm (ants); 126.63–149.14 ppm (termites)
Dolichodial is 2.1–2.7× more toxic to tested ants than termites.
24-h bioassay, Dolichoderus thoracicus extract.
Insect toxicology Biopesticide LC50

Differential Repellency Duration: Dolichodial Provides Long-Lasting Termite Repellency

Dolichodial extracted from Dolichoderus thoracicus demonstrated sustained repellency against two termite species, Nasutitermes longinasus and Macrotermes gilvus. At a concentration of 1000 ppm, the repellent effect lasted 64.00–70.00 minutes, significantly longer than at 100 ppm (28.33–33.33 minutes) [1]. This duration is notable for a volatile semiochemical.

Repellency Duration
Supporting
64–70 min at 1000 ppm; 28–33 min at 100 ppm
Concentration-dependent prolongation of repellent effect.
Termite repellency assay, N. longinasus & M. gilvus.
Insect repellent Termite control Semiochemical

Behavioral Specificity in Ant Alarm Response: Dolichodial and Iridomyrmecin as Co-elicitors

In the Argentine ant (Linepithema humile), the pygidial gland secretion containing both dolichodial and iridomyrmecin elicits alarm and aggregation behavior. Crucially, each compound alone was sufficient to elicit these responses in conspecifics, but the natural mixture likely provides a more robust or nuanced signal [1]. This contrasts with some ant species where a single iridoid dominates the alarm pheromone.

Alarm Co-elicitation
Head-to-head
Both dolichodial and iridomyrmecin individually sufficient to trigger alarm/aggregation in Argentine ants.
Dolichodial is a non-redundant alarm pheromone component.
Choe et al. 2018, pure synthetic compounds.
Pheromone Alarm behavior Chemical ecology

Intra-Plant Functional Differentiation: Dolichodial is the Active Defensive Agent, Teucrein is Inactive

In Teucrium marum, dolichodial and teucrein are co-occurring iridoids. Direct comparative assays revealed that dolichodial is potently anti-insectan—repellent to ants (Monomorium pharaonis) and induces preening reflexes in flies (Phormia regina) and cockroaches (Periplaneta americana)—whereas teucrein has no anti-insectan potency [1]. This functional dichotomy is linked to their distinct roles in the plant: dolichodial is the active defensive compound stored in mature leaves, while teucrein is a biosynthetic precursor or storage form concentrated in leaf buds.

Plant Defense Activity
Head-to-head
Dolichodial active as anti-insectan; teucrein inactive.
Functional dichotomy in Teucrium marum; only dolichodial deters insects.
Eisner et al. 2000, multiple insect species.
Plant chemical defense Biosynthesis Iridoid function

Differential Production During Ant Aggression: Dolichodial Levels Increase Dramatically

In Argentine ants (Linepithema humile), the amount of dolichodial produced during aggressive interactions with a heterospecific competitor (California harvester ant) was 193–197 times higher than in non-aggressive control ants [1]. This massive upregulation underscores dolichodial's specific role as a defensive allomone and alarm pheromone deployed during conflict.

Aggression Production
Class-level
193–197× higher dolichodial in aggressive vs. control ants.
Inducible defense compound, not constitutive.
GC-MS, L. humile; Choe et al. 2018.
Semiochemical Aggression Quantitative chemical ecology

Priority Application Scenarios for Dolichodial Based on Verified Differential Evidence


Aphid Sex Pheromone Research and Monitoring

For studies aimed at elucidating the full chemical ecology of aphid mating or developing pheromone-based traps, dolichodial is an essential component. Its demonstrated electrophysiological activity in male rosy apple aphids (Dysaphis plantaginea) indicates it may function as a third sex pheromone component alongside nepetalactol and nepetalactone [1]. Procuring authenticated (1S,2R,3S)-dolichodial is mandatory for electroantennography, field trapping, and behavioral assays targeting aphid species where this iridoid is implicated.

Argentine Ant Behavioral and Invasion Biology Studies

Researchers investigating the invasive success of Argentine ants (Linepithema humile) require dolichodial to replicate the species' defensive and alarm pheromone system. As shown by Choe et al. (2018), both dolichodial and iridomyrmecin are individually sufficient to elicit alarm and aggregation behavior, and dolichodial production increases nearly 200-fold during aggressive encounters [2]. Pure dolichodial is essential for controlled bioassays, olfactometer studies, and understanding the semiochemical basis of ant competition.

Targeted Ant Control Agent Development

The species-selective toxicity profile of dolichodial—with LC50 values of 54.62–61.17 ppm against ants versus 126.63–149.14 ppm against termites [3]—positions it as a candidate for ant-specific biopesticide development. Procurement of dolichodial for formulation and field trials is justified for those seeking a natural-product-based ant control agent with reduced non-target effects on termites or other beneficial soil fauna.

Plant-Insect Chemical Defense Mechanism Studies

For investigations into plant defensive chemistry, particularly in Lamiaceae species like Teucrium marum, dolichodial is the only active anti-insectan iridoid; its co-occurring relative teucrein is inactive [4]. Studies requiring a functional defensive compound to test hypotheses about herbivore deterrence, leaf age-dependent defense, or tritrophic interactions must use dolichodial, not teucrein.

Application
Selection Property
Validation Focus
Aphid sex pheromone research
Stereospecific receptor activation profile
Electrophysiological and behavioral response confirmation
Argentine ant invasion biology
Alarm/defensive pheromone co-elicitor
Conspecific alarm/aggregation behavior replication
Targeted ant control development
Species-selective toxicity profile
LC50 benchmarking against target and non-target species
Plant chemical defense studies
Functional anti-insectan activity
Differential bioactivity vs. co-occurring iridoids

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